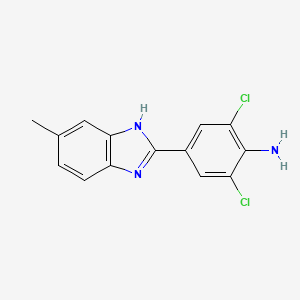

2,6-dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline is a complex organic compound that features a benzodiazole ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline typically involves multiple steps. One common method starts with the preparation of the benzodiazole ring, followed by the introduction of the aniline group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove certain functional groups or reduce the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, often using halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2,6-dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline. For instance, derivatives containing the indazole structure have shown promising results in inhibiting tumor growth in various cancer models. The compound's ability to modulate protein-protein interactions (PPIs) involved in cancer progression has been a focal point of research.

Case Study : A study reported that certain indazole derivatives exhibited significant inhibition of BCL6, a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). The compounds led to rapid degradation of BCL6 levels in xenograft mouse models following oral administration, indicating their potential as therapeutic agents against specific lymphomas .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Research into derivatives of the benzodiazole scaffold suggests that modifications can enhance activity against viruses such as Hepatitis C Virus (HCV). The structure-activity relationship (SAR) studies indicate that specific substituents on the benzodiazole ring significantly affect antiviral efficacy.

Data Table : Antiviral Activity of Benzodiazole Derivatives

| Compound | Activity (IC₅₀ μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.5 | 50 |

| Compound B | 0.8 | 30 |

| Compound C | 0.3 | 70 |

Antimalarial Activity

Another area of interest is the antimalarial activity of similar compounds. A recent study synthesized several derivatives and evaluated their potency against Plasmodium falciparum, the malaria-causing parasite. Compounds were assessed for cytotoxicity against mammalian cells alongside their antimalarial effectiveness.

Findings : One derivative showed an IC₅₀ value of 0.22 μM against Pf 3D7 strain with a high selectivity index, indicating its potential as a lead compound for further development .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available aniline derivatives and chlorinated benzodiazoles. Key steps include:

- Chlorination : Introduction of chlorine atoms at the 2 and 6 positions.

- Benzimidazole Formation : Cyclization reactions to form the indazole framework.

- Purification : Techniques such as recrystallization or chromatography to obtain pure compounds.

Mecanismo De Acción

The mechanism of action of 2,6-dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dichloroaniline: Shares the dichloroaniline core but lacks the benzodiazole ring.

4-(6-Methyl-1H-1,3-benzodiazol-2-yl)aniline: Contains the benzodiazole ring but lacks the dichloroaniline core.

Uniqueness

2,6-Dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline is unique due to the combination of the dichloroaniline core and the benzodiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in the individual components.

Actividad Biológica

2,6-Dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline is a synthetic organic compound characterized by its unique structure, which combines a dichloroaniline core with a benzodiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The chemical formula of this compound is C14H11Cl2N3, with a molecular weight of 292.17 g/mol. Its IUPAC name is derived from its structural components, reflecting both the dichlorinated aniline and the benzodiazole moiety .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or modulate receptor activity, thereby influencing various biochemical pathways. This mechanism is crucial for its potential applications in therapeutic contexts .

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar benzodiazole derivatives can effectively inhibit the growth of various bacterial strains and fungi .

Anticancer Properties

Several studies have explored the anticancer potential of benzodiazole-containing compounds. The structure-activity relationship (SAR) analysis suggests that modifications in the benzodiazole ring can enhance the cytotoxicity against cancer cell lines. For example, compounds with similar scaffolds have demonstrated IC50 values in the nanomolar range against various cancer cell lines .

Case Studies

- Anticancer Activity : A study evaluated a series of benzodiazole derivatives, including those structurally related to this compound. The results indicated that certain modifications led to significant inhibition of cancer cell proliferation (IC50 values ranging from 10 to 100 nM) in vitro .

- Enzymatic Inhibition : Another investigation focused on the inhibitory effects of related compounds on specific enzymes involved in cancer progression. The findings revealed that some derivatives exhibited potent inhibitory activity against kinases associated with tumor growth, suggesting a valuable avenue for further research .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

2,6-dichloro-4-(6-methyl-1H-benzimidazol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3/c1-7-2-3-11-12(4-7)19-14(18-11)8-5-9(15)13(17)10(16)6-8/h2-6H,17H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBNLXDKHNYYOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC(=C(C(=C3)Cl)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.